molecular formula C7H11N3O B12830088 N,4,5-Trimethyl-1H-imidazole-1-carboxamide

N,4,5-Trimethyl-1H-imidazole-1-carboxamide

Cat. No.: B12830088
M. Wt: 153.18 g/mol
InChI Key: ZWPHHUZPDZMBOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-Trimethyl-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,4,5-Trimethyl-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other functional materials .

Scientific Research Applications

N,4,5-Trimethyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,4,5-Trimethyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • N,N,4-Trimethyl-1H-imidazole-1-carboxamide
  • N,N-dibenzyl-1H-imidazole-1-carboxamide
  • 1-benzyl-1H-imidazole-5-carboxamide

Comparison: N,4,5-Trimethyl-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,4,5-trimethylimidazole-1-carboxamide

InChI

InChI=1S/C7H11N3O/c1-5-6(2)10(4-9-5)7(11)8-3/h4H,1-3H3,(H,8,11)

InChI Key

ZWPHHUZPDZMBOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(=O)NC)C

Origin of Product

United States

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